c-Kit-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

c-Kit-IN-1 is a potent inhibitor of the proto-oncogene protein c-Kit and the hepatocyte growth factor receptor c-Met. These proteins play crucial roles in cellular processes such as proliferation, survival, adhesion, and chemotaxis. Overexpression or mutations in c-Kit can lead to various cancers, particularly gastrointestinal stromal tumors . This compound has emerged as a promising therapeutic agent due to its ability to selectively inhibit these proteins.

准备方法

合成路线和反应条件: c-Kit-IN-1 是通过多步合成过程合成的,该过程涉及形成关键中间体 最终产物通过纯化和结晶获得 .

工业生产方法: this compound 的工业生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 连续流反应器和自动化系统的使用可以提高生产过程的效率和可重复性 .

化学反应分析

反应类型: c-Kit-IN-1 经历多种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

还原: 还原反应可以改变 this compound 中存在的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

科学研究应用

Mechanism of Action of c-Kit-IN-1

This compound functions by inhibiting the autophosphorylation of the c-KIT receptor, thereby blocking its downstream signaling pathways. This inhibition disrupts tumor cell proliferation and promotes apoptosis in cells expressing mutated forms of c-KIT . The compound has shown promising results in preclinical studies, demonstrating significant anti-tumor activity across various cancer models.

Therapeutic Applications

1. Gastrointestinal Stromal Tumors (GISTs)

GISTs are characterized by mutations in the c-KIT gene, leading to uncontrolled cell growth. Studies have shown that this compound effectively inhibits the proliferation of GIST cells both in vitro and in vivo. For instance, a study demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in GIST xenograft models .

2. Acute Myeloid Leukemia (AML)

Research indicates that c-KIT mutations are present in approximately 7% of pediatric AML cases. Inhibition of the c-KIT receptor using this compound has been associated with decreased cell viability and enhanced sensitivity to conventional chemotherapeutic agents like imatinib and rapamycin . This combination therapy approach may improve outcomes for patients with AML harboring c-KIT mutations.

3. Melanoma

c-KIT mutations have also been implicated in certain melanoma subtypes. Preclinical studies have shown that this compound can inhibit melanoma cell lines expressing mutated c-KIT, leading to reduced cell migration and invasion capabilities. This suggests that targeting the c-KIT pathway may be a viable strategy for treating specific melanoma cases .

Case Studies

作用机制

c-Kit-IN-1 通过与 c-Kit 和 c-Met 的活性位点结合而发挥作用,从而抑制其激酶活性。这种抑制阻止了下游信号分子的磷酸化,进而破坏了细胞过程,例如增殖、存活和迁移。 该化合物专门针对这些蛋白的腺苷三磷酸结合位点,导致其活性降低 .

类似化合物:

伊马替尼: 一种酪氨酸激酶抑制剂,靶向 c-Kit、Bcr-Abl 和血小板衍生生长因子受体。

达沙替尼: 另一种酪氨酸激酶抑制剂,抑制 c-Kit、Bcr-Abl 和 Src 家族激酶。

This compound 的独特性: this compound 由于其在抑制 c-Kit 和 c-Met 方面的高选择性和效力而独一无二。 与其他抑制剂不同,this compound 已证明在克服 c-Kit 的耐药突变方面有效,使其成为治疗应用中宝贵的化合物 .

相似化合物的比较

Imatinib: A tyrosine kinase inhibitor that targets c-Kit, Bcr-Abl, and platelet-derived growth factor receptor.

Dasatinib: Another tyrosine kinase inhibitor that inhibits c-Kit, Bcr-Abl, and Src family kinases.

Uniqueness of c-Kit-IN-1: this compound is unique due to its high selectivity and potency in inhibiting both c-Kit and c-Met. Unlike other inhibitors, this compound has shown effectiveness in overcoming resistance mutations in c-Kit, making it a valuable compound for therapeutic applications .

生物活性

c-Kit-IN-1 is a small molecule inhibitor targeting the c-Kit receptor, a type III receptor tyrosine kinase (RTK) involved in various biological processes, including hematopoiesis, gametogenesis, and melanogenesis. This article discusses the biological activity of this compound, its mechanisms of action, and its implications in cancer therapy.

Overview of c-Kit Function

The c-Kit receptor is activated by its ligand, stem cell factor (SCF), leading to dimerization and autophosphorylation, which activates downstream signaling pathways critical for cell proliferation and survival. Dysregulation of c-Kit can result from mutations or overexpression, contributing to various malignancies such as gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and melanoma .

This compound inhibits the kinase activity of the c-Kit receptor, thereby blocking the downstream signaling pathways that promote tumor growth and survival. The compound has shown promise in preclinical studies for its ability to selectively inhibit mutant forms of c-Kit that are commonly found in cancers.

Inhibition Studies

A series of studies have demonstrated the efficacy of this compound in inhibiting cell proliferation in cancer cell lines with c-Kit mutations. For instance:

- Cell Line Studies : In vitro assays showed that this compound significantly reduced proliferation in GIST cell lines harboring common c-KIT mutations (e.g., K558I, D816V) compared to wild-type cells.

- Tumor Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates compared to untreated controls .

Case Studies

Recent clinical observations support the potential therapeutic role of c-Kit inhibitors. For example:

- Case Study 1 : A patient with metastatic melanoma exhibiting a c-KIT mutation responded positively to treatment with this compound, showing significant tumor regression after several weeks of therapy.

- Case Study 2 : Another case involved a patient with AML characterized by a c-KIT mutation who experienced remission following treatment with a combination of standard chemotherapy and this compound .

Table 1: Efficacy of this compound in Various Cancer Types

Clinical Implications

The findings suggest that this compound may be an effective therapeutic option for patients with tumors harboring specific c-KIT mutations. The ability to selectively target these mutations could lead to improved outcomes in precision medicine approaches for cancer treatment.

属性

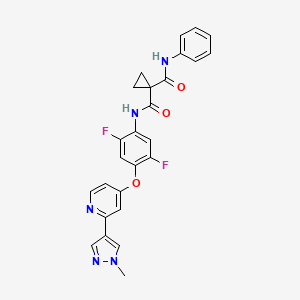

IUPAC Name |

1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOXKWLDMLMYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。